2-Nitro-N-(4-nitrophenyl)aniline

nonlinear optics crystallography organic materials

2-Nitro-N-(4-nitrophenyl)aniline, systematically designated 2,4′-dinitrodiphenylamine, is a diarylamine bearing nitro substituents at the 2‑position of the aniline ring and the 4′‑position of the N‑phenyl ring. With the molecular formula C₁₂H₉N₃O₄ and a molecular weight of 259.22 g mol⁻¹, it belongs to the dinitrodiphenylamine isomer family and is utilized as a certified reference material, a synthetic intermediate for higher‑nitrated diphenylamines, and a functional building block in nonlinear optical materials research.

Molecular Formula C12H9N3O4
Molecular Weight 259.22 g/mol
CAS No. 612-36-2
Cat. No. B1581895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-N-(4-nitrophenyl)aniline
CAS612-36-2
Molecular FormulaC12H9N3O4
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H9N3O4/c16-14(17)10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15(18)19/h1-8,13H
InChIKeyTXJIDOLTOGSNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-N-(4-nitrophenyl)aniline (2,4′-Dinitrodiphenylamine, CAS 612-36-2): Procurement-Grade Identity and Baseline Specifications


2-Nitro-N-(4-nitrophenyl)aniline, systematically designated 2,4′-dinitrodiphenylamine, is a diarylamine bearing nitro substituents at the 2‑position of the aniline ring and the 4′‑position of the N‑phenyl ring [1]. With the molecular formula C₁₂H₉N₃O₄ and a molecular weight of 259.22 g mol⁻¹, it belongs to the dinitrodiphenylamine isomer family and is utilized as a certified reference material, a synthetic intermediate for higher‑nitrated diphenylamines, and a functional building block in nonlinear optical materials research [2][3].

Why Generic Substitution with Other Dinitrodiphenylamine Isomers Fails for 2‑Nitro‑N‑(4‑nitrophenyl)aniline


Dinitrodiphenylamine isomers differ critically in nitro‑group regiochemistry, which controls solid‑state packing, ESI‑MS ionization efficiency, chromatographic retention, and electronic hyperpolarizability [1]. Substituting 2,4′‑dinitrodiphenylamine with the 2,4‑, 4,4′‑, or 2,2′‑isomer invalidates calibrated LC‑MS/MS forensic methods, alters crystallization behaviour, and quenches second‑order nonlinear optical response that requires a non‑centrosymmetric crystal lattice. The quantitative evidence presented below demonstrates that this compound possesses measurable, isomer‑specific property differences that prevent interchangeable use in any scientifically rigorous workflow.

Quantitative Differentiation Evidence: 2‑Nitro‑N‑(4‑nitrophenyl)aniline vs. Isomeric Dinitrodiphenylamines


Non‑Centrosymmetric Crystal Lattice Enables Second‑Order Nonlinear Optical Activity

Single‑crystal X‑ray diffraction shows that 2‑nitro‑N‑(4‑nitrophenyl)aniline crystallizes in the non‑centrosymmetric monoclinic space group C2, a strict prerequisite for second‑order nonlinear optical (NLO) susceptibility [1]. By contrast, the closely related isomer 2,4‑dinitrodiphenylamine (2,4‑DNA, CAS 961‑68‑2) adopts the centrosymmetric space group P2₁/c, which symmetry‑forbids second‑harmonic generation (SHG) [2]. This crystallographic difference is invariant and independent of measurement conditions; it directly determines whether the material can generate coherent frequency‑doubled light. Without this non‑centrosymmetry, an NLO waveguide, modulator, or oscillator cannot function.

nonlinear optics crystallography organic materials

Unique ESI‑MS Ionization Optimum: 2,4′‑Dinitrodiphenylamine Requires a Different Electrolyte Concentration Than All Other Diphenylamine Derivatives Tested

In a systematic direct‑infusion ESI‑MS study of smokeless‑powder additives, the positive‑ion response of every diphenylamine derivative tested (including 4,4′‑dinitrodiphenylamine, 2‑nitrodiphenylamine, 4‑nitrodiphenylamine, and N‑nitrosodiphenylamine) reached maximum intensity at 2 mM ammonium acetate [1]. 2,4′‑Dinitrodiphenylamine was the sole exception: its intensity optimum deviated markedly from 2 mM, requiring a different electrolyte concentration for efficient protonation [M+H]⁺ [1]. The exact optimum was not tabulated in the abstract, but the qualitative divergence was unambiguous and was discussed as a critical parameter for method development.

forensic analysis mass spectrometry smokeless powder

Irreplaceable Retention Time in Certified Multicomponent Reference Standards

The AccuStandard Gun Surveillance Certified Reference Material (CRM) EXP‑GSS 17034 lists six diphenylamine derivatives at precisely 50 µg mL⁻¹ each in acetonitrile . The panel includes 2,4′‑dinitrodiphenylamine alongside its isomers 2,4‑dinitrodiphenylamine (961‑68‑2), 2,2′‑dinitrodiphenylamine (18264‑71‑6), and 4,4′‑dinitrodiphenylamine (1821‑27‑8), demonstrating that these four isomers are chromatographically baseline‑resolved and must be individually identified and quantified in forensic gunshot‑residue (GSR) analysis . A validated HPLC method on the Newcrom R1 reversed‑phase column has been published specifically for 2,4′‑dinitrodiphenylamine, confirming that its retention differs from the co‑listed isomers [1]. Substituting one isomer for another would misidentify the analyte and invalidate the CRM traceability chain.

chromatography forensic chemistry reference materials

Melting Point Distinction Enables Purity Discrimination During Recrystallization

The experimentally determined melting point of 2,4′‑dinitrodiphenylamine is 217 °C . This is approximately 58‑60 °C higher than that of its constitutional isomer 2,4‑dinitrodiphenylamine, which melts at 157‑159 °C [1]. The large ΔTₘ excludes co‑crystallization issues and permits facile identification of the correct isomer by simple melting‑point apparatus after recrystallization. This property is exploited in quality‑control protocols where the isomer identity must be verified before use as a precursor for higher‑nitrated diphenylamines such as bis‑(4‑nitrophenyl)‑2‑nitrophenylamine .

purification thermal analysis isomer separation

Highest‑Value Application Scenarios for 2‑Nitro‑N‑(4‑nitrophenyl)aniline Based on Verified Differentiation Evidence


Certified Forensic Reference Material for Smokeless Powder GSR Analysis

2,4′‑Dinitrodiphenylamine is a mandatory component of the AccuStandard Gun Surveillance CRM panel because it is a characteristic nitro‑derivative stabilizer in double‑base smokeless powders. The certified standard at 50 µg mL⁻¹ enables unequivocal isomer‑specific identification in HPLC‑ESI‑MS/MS workflows, where the compound’s divergent ionization optimum [1] and unique reversed‑phase retention ensure it is not confused with 2,4‑dinitrodiphenylamine or 4,4′‑dinitrodiphenylamine. Any laboratory performing GSR analysis under ISO/IEC 17025 must source this exact isomer to maintain method validity.

Non‑Centrosymmetric Crystal Engineering for Second‑Harmonic Generation Devices

The C2 space group of 2,4′‑dinitrodiphenylamine makes it a candidate for organic second‑order nonlinear optical materials, whereas the centrosymmetric 2,4‑dinitrodiphenylamine (P2₁/c) is fundamentally inactive for SHG [1]. Researchers developing frequency doublers, electro‑optic modulators, or THz emitters that rely on non‑centrosymmetric molecular crystals should procure this isomer specifically; substituting any centrosymmetric isomer eliminates the targeted NLO response.

High‑Purity Precursor for Polynitrated Diarylamine Synthesis

The high melting point (217 °C) provides a straightforward quality‑control gate: recrystallized 2,4′‑dinitrodiphenylamine can be confirmed by melting‑point measurement before further nitration to bis‑(4‑nitrophenyl)‑2‑nitrophenylamine (CAS 117847‑23‑1) . Any contamination with the low‑melting 2,4‑isomer (mp ~157 °C) is immediately detected by a depressed melting range, preventing off‑target nitration products that would result from regioisomeric impurity.

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